molecular formula C11H17NO2 B116906 (1'S,4S,4'R)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one CAS No. 155323-17-4

(1'S,4S,4'R)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one

Cat. No. B116906
CAS RN: 155323-17-4
M. Wt: 195.26 g/mol
InChI Key: IIRXFQFVVUAFGC-RNSXUZJQSA-N
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Description

Oxazolidine is a five-membered heterocycle ring with the formula (CH2)3(NH)O . Oxazolidines serve as the key intermediates to produce many useful chemical compounds . Various oxazolidine derivatives such as mono- and polycyclic oxazolidines, spirooxazolidines, and oxazolidinones have been successfully obtained using 1,2-amino alcohols as starting materials .


Synthesis Analysis

Recent multicomponent syntheses of functionalized oxazolidines using 1,2-amino alcohols as starting materials are reviewed . The synthetic strategies are gathered into three groups: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, extended one-pot asymmetric azaelectrocyclization .


Molecular Structure Analysis

Oxazolidine is a five-membered heterocycle ring with the formula (CH2)3(NH)O . The O atom and NH groups are not mutually bonded . Oxazolidines are derivatives of the parent oxazolidine owing to the presence of substituents on carbon and/or nitrogen .


Chemical Reactions Analysis

Oxazolidines are traditionally prepared by condensation of 2-amino alcohols with aldehydes and ketones . They are prone to hydrolysis, the reverse of their syntheses .


Physical And Chemical Properties Analysis

Oxazolidine is a colorless liquid with a molar mass of 73.0938 g/mol. It has a density of 1.063 g/mL, a melting point of 90 °C, and a boiling point of 200 °C at 20 torr .

properties

IUPAC Name

(1'S,4S,4'R)-2',2'-dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-10(2)7-3-4-8(5-7)11(10)6-14-9(13)12-11/h7-8H,3-6H2,1-2H3,(H,12,13)/t7-,8+,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRXFQFVVUAFGC-RNSXUZJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)C13COC(=O)N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC[C@H](C2)[C@@]13COC(=O)N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 1268134

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